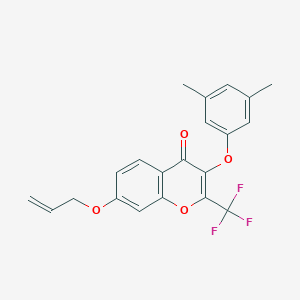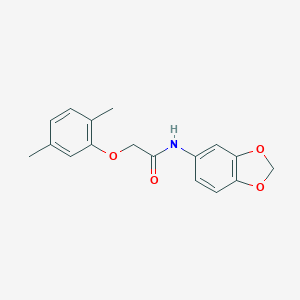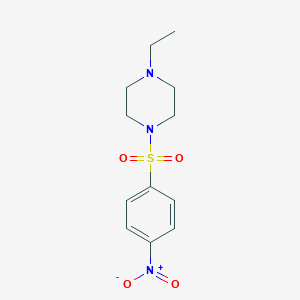
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a 4-nitrophenylsulfonyl group. It has been identified as a potential radiation mitigator by targeting the Hedgehog signaling pathway.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a radiation mitigator by targeting the Hedgehog signaling pathway.
Biological Research: It is used to investigate the role of the Hedgehog signaling pathway in various biological processes.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure accurate results.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenylsulfonyl chloride and 1-ethylpiperazine.
Reaction: The 4-nitrophenylsulfonyl chloride is reacted with 1-ethylpiperazine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-Ethyl-4-(4-aminophenyl)sulfonylpiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Oxidation: 1-Carboxyethyl-4-(4-nitrophenyl)sulfonylpiperazine.
Mecanismo De Acción
The compound exerts its effects by binding to the transmembrane domain of Smoothened, a key protein involved in the Hedgehog signaling pathway. This binding inhibits the pathway, which is crucial for its potential use as a radiation mitigator.
Comparación Con Compuestos Similares
- 1-Ethyl-4-(4-aminophenyl)sulfonylpiperazine
- 1-Methyl-4-(4-nitrophenyl)sulfonylpiperazine
- 1-Ethyl-4-(4-chlorophenyl)sulfonylpiperazine
Comparison: 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the nitro group allows for reduction reactions to form amino derivatives, which can further undergo various modifications. The ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for biological applications.
Propiedades
IUPAC Name |
1-ethyl-4-(4-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-2-13-7-9-14(10-8-13)20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYAXMCDYSBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B380805.png)
![3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B380806.png)

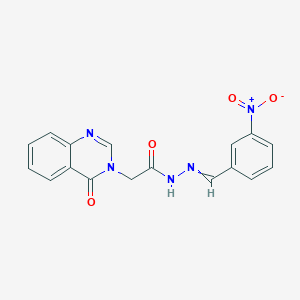
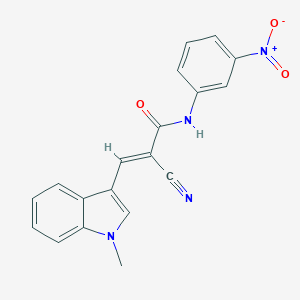
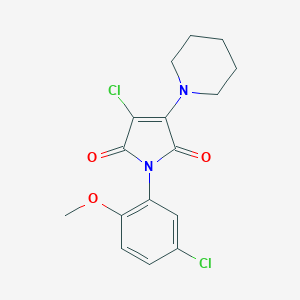

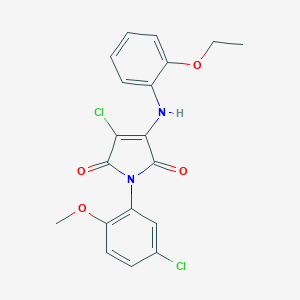
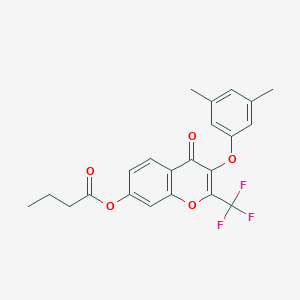
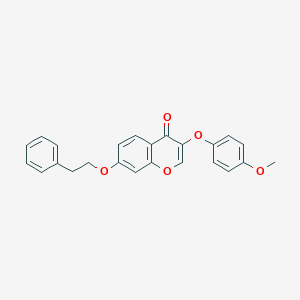
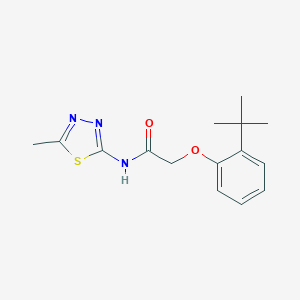
![Ethyl 6-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380826.png)
